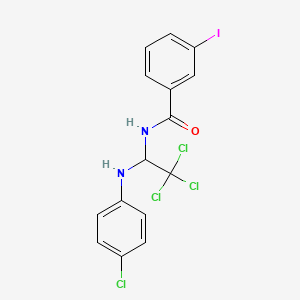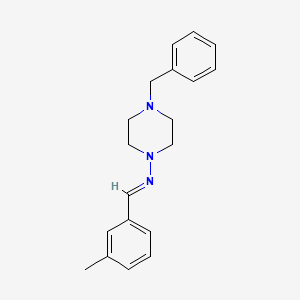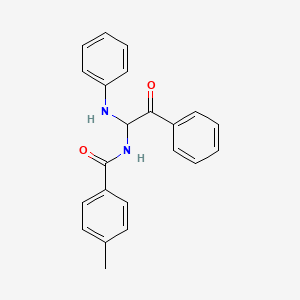
3-Iodo-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)benzamide is a complex organic compound with the molecular formula C15H10Cl5IN2O. This compound is notable for its unique structure, which includes multiple halogen atoms, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloroaniline with 2,2,2-trichloroacetyl chloride to form an intermediate, which is then reacted with iodobenzene under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3-Iodo-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Iodo-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms play a crucial role in its reactivity and binding affinity. It may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Iodo-N-(2,2,2-trichloro-1-(2-methoxyanilino)ethyl)benzamide
- 3-Iodo-N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)benzamide
- 3-Iodo-N-(2,2,2-trichloro-1-(2-chloroanilino)ethyl)benzamide
Uniqueness
What sets 3-Iodo-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)benzamide apart from similar compounds is its specific arrangement of halogen atoms and the presence of the 4-chloroanilino group
Eigenschaften
CAS-Nummer |
303105-00-2 |
|---|---|
Molekularformel |
C15H11Cl4IN2O |
Molekulargewicht |
504.0 g/mol |
IUPAC-Name |
3-iodo-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H11Cl4IN2O/c16-10-4-6-12(7-5-10)21-14(15(17,18)19)22-13(23)9-2-1-3-11(20)8-9/h1-8,14,21H,(H,22,23) |
InChI-Schlüssel |
OLILFGIWDPUSEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)I)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-Bromophenyl)-9-chloro-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11986830.png)

![Isopropyl (2E)-2-(2-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11986836.png)



![ethyl (2Z)-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11986862.png)
![2-(4-fluorophenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B11986865.png)
![methyl (2E)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-(4-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11986871.png)
![4-(4-benzhydryl-1-piperazinyl)-N,N-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11986881.png)

![2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]phenylalaninate](/img/structure/B11986902.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11986912.png)
